

# head-to-head comparison of canrenone and finerenone on albuminuria reduction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CANRENONE

Cat. No.: B7765150

[Get Quote](#)

## Head-to-Head Comparison: Canrenone and Finerenone in Albuminuria Reduction

For Researchers, Scientists, and Drug Development Professionals

The management of albuminuria, a hallmark of kidney disease and a significant risk factor for cardiovascular events, is a critical focus in nephrology and cardiology. Mineralocorticoid receptor antagonists (MRAs) have emerged as a key therapeutic class in this domain. This guide provides a detailed, data-driven comparison of two MRAs: the traditional steroidal MRA, **canrenone**, and the novel non-steroidal MRA, finerenone, with a specific focus on their efficacy in reducing albuminuria.

## Executive Summary

While direct head-to-head clinical trials comparing **canrenone** and finerenone on albuminuria reduction are not available, this guide synthesizes data from individual clinical trials to provide a comparative overview. Finerenone has been extensively studied in large-scale clinical trials demonstrating a consistent and dose-dependent reduction in albuminuria in patients with chronic kidney disease (CKD) and type 2 diabetes. **Canrenone**, a major active metabolite of spironolactone, has shown efficacy in reducing albuminuria, with data largely derived from studies on spironolactone. The key distinction lies in their molecular structure and selectivity, with finerenone exhibiting a non-steroidal structure and a higher selectivity for the

mineralocorticoid receptor, potentially leading to a different side-effect profile, particularly concerning hyperkalemia.

## Data Presentation: Albuminuria Reduction

The following tables summarize the quantitative data on the reduction of the urinary albumin-to-creatinine ratio (UACR) from key clinical trials.

Table 1: Finerenone - UACR Reduction in Patients with Diabetic Kidney Disease

| Clinical Trial                                                     | Patient Population                             | Treatment Arm       | Duration         | Baseline UACR (Median) | Placebo-Corrected                      |                                                             |
|--------------------------------------------------------------------|------------------------------------------------|---------------------|------------------|------------------------|----------------------------------------|-------------------------------------------------------------|
|                                                                    |                                                |                     |                  |                        | Mean Ratio of UACR at End of Treatment | UACR Reduction vs. Placebo (90% CI)                         |
| ARTS-DN[1][2][3][4][5]                                             | Type 2 Diabetes, High or Very High Albuminuria | Finerenone 7.5 mg/d | 90 days          | Not specified          | 0.79 (0.68-0.91)                       | 21%                                                         |
| Finerenone 10 mg/d                                                 | 90 days                                        | Not specified       | 0.76 (0.65-0.88) | 24%                    |                                        |                                                             |
| Finerenone 15 mg/d                                                 | 90 days                                        | Not specified       | 0.67 (0.58-0.77) | 33%                    |                                        |                                                             |
| Finerenone 20 mg/d                                                 | 90 days                                        | Not specified       | 0.62 (0.54-0.72) | 38%                    |                                        |                                                             |
| <b>FIDELITY</b>                                                    |                                                |                     |                  |                        |                                        |                                                             |
| (Pooled Analysis of FIDELIO-DKD & FIGARO-DKD)[3][4][5][6][7][8][9] |                                                |                     |                  |                        |                                        |                                                             |
|                                                                    | Type 2 Diabetes, Chronic Kidney Disease        | Finerenone          | Median 3 years   | 514 mg/g               | Not Applicable                         | 31% greater reduction from baseline to 4 months vs. placebo |

Table 2: Spironolactone (as a proxy for **Canrenone**) - UACR Reduction in Patients with Diabetic Nephropathy

| Clinical Trial                | Patient Population                                    | Treatment Arm          | Duration      | Baseline UACR (Mean) | UACR Reduction from Baseline                                   |
|-------------------------------|-------------------------------------------------------|------------------------|---------------|----------------------|----------------------------------------------------------------|
| Kato et al. (2015)[2][10][11] | Type 2 Diabetes, Albuminuria (100-2000 mg/gCr)        | Spironolactone 25 mg/d | 8 weeks       | 702.1 ± 728 mg/gCr   | 33% (95% CI: 22-54)                                            |
| Davidson et al. (2006)[12]    | Type 2 Diabetes, Microalbuminuria or Macroalbuminuria | Spironolactone 25 mg/d | Not specified | Not specified        | 26% overall (34% in microalbuminuria, 20% in macroalbuminuria) |
| Schjoedt et al. (2012)[1]     | Type 1 Diabetes, Microalbuminuria                     | Spironolactone 25 mg/d | 60 days       | 90 mg/24h            | 60% (range 21-80%)                                             |

## Experimental Protocols

### Finerenone Clinical Trials

ARTS-DN (Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy)[1][2][3][4][5][13]

- Objective: To assess the safety and efficacy of various oral doses of finerenone in patients with type 2 diabetes and high or very high albuminuria already receiving an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).
- Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 2b study conducted at 148 sites in 23 countries.

- Participants: 823 patients with type 2 diabetes and persistent albuminuria (urinary albumin-to-creatinine ratio [UACR]  $\geq 30$  mg/g).
- Interventions: Participants were randomized to receive oral, once-daily finerenone (1.25, 2.5, 5, 7.5, 10, 15, or 20 mg) or placebo for 90 days.
- Primary Outcome: The ratio of the UACR at day 90 compared to baseline.

FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease)[6][9]

- Objective: To determine if finerenone, in addition to standard of care, is superior to placebo in delaying the progression of kidney disease in patients with type 2 diabetes and a clinical diagnosis of diabetic kidney disease.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven phase 3 trial.
- Participants: Patients with type 2 diabetes with a UACR of 30 to  $<300$  mg/g and an estimated glomerular filtration rate (eGFR) of 25 to  $<60$  mL/min/1.73 m<sup>2</sup> with diabetic retinopathy, or a UACR of  $\geq 300$  to  $\leq 5000$  mg/g and an eGFR of  $\geq 25$  to  $<75$  mL/min/1.73 m<sup>2</sup>.
- Interventions: Patients were randomized to receive either finerenone (10 or 20 mg once daily) or placebo.
- Primary Outcome: A composite of time to first occurrence of kidney failure, a sustained decrease of eGFR  $\geq 40\%$  from baseline over at least 4 weeks, or renal death.

FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease)[6][7]

- Objective: To assess the efficacy and safety of finerenone compared to placebo in reducing cardiovascular morbidity and mortality in patients with type 2 diabetes and chronic kidney disease.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven, multicenter phase 3 trial.

- Participants: Patients with type 2 diabetes with a UACR of  $\geq 30$  to  $< 300$  mg/g and an eGFR of 25 to 90 mL/min/1.73 m<sup>2</sup>, or a UACR of  $\geq 300$  to  $\leq 5000$  mg/g and an eGFR of  $\geq 60$  mL/min/1.73 m<sup>2</sup>.
- Interventions: Patients were randomized to receive either finerenone or placebo.
- Primary Outcome: A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.

## Spironolactone Clinical Trials (Proxy for Canrenone)

Kato et al. (2015)[2][10][11]

- Objective: To evaluate the efficacy and safety of spironolactone in Japanese patients with type 2 diabetes and albuminuria treated with ACEi or ARBs.
- Design: A prospective, randomized, open-label study.
- Participants: 52 Japanese patients with diabetic nephropathy and albuminuria (UACR 100-2000 mg/gCr).
- Interventions: Patients received add-on treatment with spironolactone 25 mg once daily and were compared with a matched control group for 8 weeks.
- Primary Outcome: Reduction in the rate of albuminuria at 8 weeks compared with the baseline value.

## Signaling Pathways and Mechanisms of Action

Both **canrenone** and finerenone exert their effects by antagonizing the mineralocorticoid receptor (MR). However, their distinct chemical structures lead to differences in their interaction with the receptor and downstream signaling.

### Canrenone (Steroidal MRA)

**Canrenone**, as the active metabolite of spironolactone, is a steroidal MRA. It competitively binds to the MR, preventing aldosterone from binding and activating the receptor. This leads to

a reduction in the transcription of aldosterone-induced genes involved in sodium and water retention, as well as pro-inflammatory and pro-fibrotic pathways.



[Click to download full resolution via product page](#)

### Canrenone's Mechanism of Action

#### Finerenone (Non-Steroidal MRA)

Finerenone is a bulky, non-steroidal MRA with a distinct binding mode to the MR compared to steroid MRA. This unique interaction leads to a specific conformational change in the receptor that not only blocks aldosterone binding but also prevents the recruitment of transcriptional co-activators. This results in a potent inhibition of pro-inflammatory and pro-fibrotic gene expression. Finerenone has a higher selectivity for the MR over other steroid hormone receptors, which may contribute to a more favorable side-effect profile.



[Click to download full resolution via product page](#)

### Finerenone's Mechanism of Action

# Experimental Workflow: A Typical Albuminuria Reduction Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating the effect of a drug on albuminuria reduction.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spironolactone diminishes urinary albumin excretion in patients with type 1 diabetes and microalbuminuria: a randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Finerenone-Induced Albuminuria Reduction on Chronic Kidney Disease Outcomes in Type 2 Diabetes : A Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omnihealthpractice.com [omnihealthpractice.com]
- 9. Finerenone and Heart Failure Outcomes by Kidney Function/Albuminuria in Chronic Kidney Disease and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of canrenone and finerenone on albuminuria reduction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765150#head-to-head-comparison-of-canrenone-and-finerenone-on-albuminuria-reduction>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)